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Compound of Interest

Compound Name: 1-Acetyl-4-methylpiperazine

CAS No.: 60787-05-5

Cat. No.: B3021541 Get Quote

Executive Summary: The Privileged Scaffold
Piperazine (diethylenediamine) is classified as a "privileged scaffold" in medicinal chemistry

due to its ability to bind to multiple distinct receptor targets with high affinity. Its six-membered

saturated ring containing two nitrogen atoms at opposite positions (1,4-placement) provides a

rigid backbone that directs pharmacophores in a specific spatial arrangement.

This guide objectively compares the biological performance of recent N-substituted piperazine

derivatives across three primary therapeutic axes: Antimicrobial, Anticancer, and CNS

modulation.

Structure-Activity Relationship (SAR) Landscape[1]
The biological versatility of piperazine stems from the modifiability of the

and

positions. The following diagram illustrates the core SAR logic governing these derivatives.
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Figure 1: SAR map detailing how N1/N4 substitutions dictate therapeutic utility.

Comparative Analysis: Antimicrobial Efficacy
Recent studies focus on hybridizing piperazine with other pharmacophores (e.g.,

benzimidazole, thiadiazole) to combat Multi-Drug Resistant (MDR) strains.

Performance Data (MIC Values)
The table below compares novel Bis(1,3,4-thiadiazole) piperazine derivatives against standard

antibiotics.
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Compound
Class

Substituent (R-
Group)

Organism MIC (µg/mL)
Comparison to
Std

Derivative 6c 4-Fluorophenyl E. coli (Gram -) 8.0

Superior to

Gentamycin

(MIC 10-12)

Derivative 6c 4-Fluorophenyl
S. aureus (Gram

+)
16.0

Comparable to

Ciprofloxacin

Derivative 4 4-Methoxyphenyl
S. aureus (Gram

+)
16.0

Moderate

Potency

Derivative 7b 4-Nitrophenyl B. subtilis 16.0 High Specificity

Standard Gentamycin E. coli 10.0
Reference

Standard

Expert Insight: The introduction of electron-withdrawing groups (like Fluorine in Derivative 6c)

on the phenyl ring attached to the piperazine skeleton significantly enhances lipophilicity,

facilitating penetration through the Gram-negative cell wall.

Comparative Analysis: Anticancer (Cytotoxicity)
In oncology, piperazine derivatives often function as DNA intercalators or kinase inhibitors. The

current trend involves Benzimidazole-Piperazine Hybrids.[1]

Potency Data (IC50)
The following data compares cytotoxicity against the MCF-7 (Breast Cancer) cell line.
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Compound ID
Structure/Modi
fication

IC50 (µM) on
MCF-7

Selectivity
Index (SI)*

Status vs.
Doxorubicin

Comp 9f

4-

(trifluoromethyl)b

enzyl

7.29 ± 0.20 High (>10)
~2.5x less

potent, but safer

Comp 17
Benzimidazole

Hybrid
4.20 Moderate

Comparable

Potency

Comp 9c 4-fluorobenzyl 9.15 ± 0.10 High Lower Potency

Standard Doxorubicin 2.80 ± 0.90 Low (Toxic) Gold Standard

*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). Higher is better.

Mechanistic Note: While Doxorubicin is more potent in absolute terms (lower IC50), piperazine

derivatives like Compound 9f often exhibit superior Selectivity Indices, reducing off-target

cardiotoxicity—a major limitation of anthracyclines.

Experimental Protocol: MTT Cytotoxicity Assay
To validate the data above, the MTT Assay is the industry standard. It relies on the reduction of

tetrazolium dye MTT to insoluble formazan by NAD(P)H-dependent cellular oxidoreductase

enzymes.

Critical Workflow (Self-Validating)
Reagents:

MTT Stock: 5 mg/mL in PBS (Filter sterilize; store at 4°C in dark).

Solubilization Buffer: DMSO or SDS-HCl.

Protocol:

Seeding: Plate cells (e.g., MCF-7) at

cells/well in 96-well plates. Incubate 24h for attachment.
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Treatment: Add piperazine derivatives (serial dilutions: 0.1 – 100 µM). Include Vehicle

Control (DMSO < 0.5%) and Positive Control (Doxorubicin).

Expert Tip: DMSO concentration must remain below 0.5% v/v to prevent solvent-induced

cytotoxicity from skewing results.

Incubation: Incubate for 48h at 37°C, 5% CO2.

MTT Addition: Add 10 µL MTT stock per well. Incubate 4h.

Visual Check: Look for purple precipitate (formazan) inside healthy cells under a

microscope.

Solubilization: Aspirate media carefully. Add 100 µL DMSO.[2] Shake for 15 min.

Quantification: Measure Absorbance at 570 nm (Reference: 630 nm).

Protocol Visualization
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Figure 2: Step-by-step workflow for the MTT colorimetric assay.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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